molecular formula C34H57BrN2O4 B1682834 Vecuronium bromide CAS No. 50700-72-6

Vecuronium bromide

Cat. No. B1682834
CAS RN: 50700-72-6
M. Wt: 637.7 g/mol
InChI Key: VEPSYABRBFXYIB-WSIGYWTFSA-M
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Description

Vecuronium bromide, sold under the brand name Norcuron among others, is a medication used as part of general anesthesia to provide skeletal muscle relaxation during surgery or mechanical ventilation . It works by blocking the signals between your nerves and your muscles . It has been extensively used in anesthesiology practice as a neuromuscular blocking agent since its launch on the market in 1982 .


Synthesis Analysis

Vecuronium bromide was synthesized in higher yield, optimizing the literature synthetic process . A detailed crystallographic and NMR analysis of its advanced synthetic intermediates is still lacking . The synthesis process involves several steps, including the preparation of vecuronium bromide from the commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone), implementing some modifications to a traditional synthetic procedure .


Molecular Structure Analysis

The crystal and molecular structure of vecuronium bromide has been determined by single-crystal X-ray diffraction analysis . A careful NMR study allowed the complete assignment of the 1H, 13C, and 15N NMR signals of vecuronium bromide and its synthetic intermediates .

Scientific Research Applications

Neuromuscular Blocking Agent

Vecuronium bromide is a nondepolarizing neuromuscular blocking agent, closely related to pancuronium. It has been used extensively in anesthesiology practice since its launch in 1982. Studies demonstrate its application in producing neuromuscular block in animals and humans, with minimal impact on cardiovascular systems and predictable recovery times. Its neuromuscular blocking effect can be reversed with neostigmine, and it has been found to be effective in various surgical procedures under general anesthesia (Jones, 1983), (van Poorten et al., 1984).

Chemical and Structural Analysis

Vecuronium bromide's structure and stereochemistry have been studied in detail through crystallographic and NMR analysis. These studies help in understanding its chemical properties and potential modifications for medical use (Ciceri et al., 2021).

Pharmacokinetic Studies

Research has been conducted on the pharmacokinetics of vecuronium bromide, including its disposition and excretion in the human body. These studies are crucial for understanding its duration of action and effects on patients with different medical conditions, such as renal failure or biliary obstruction (Hu et al., 1991), (Bencini et al., 1986).

Anesthesia and Surgery

Vecuronium bromide's role in anesthesia and surgery is significant. It has been used as a muscle relaxant in various surgical procedures, showing effectiveness and safety in different patient populations, including those with renal insufficiency or undergoing eye surgery (Jones & Seymour, 1985), (Reah et al., 1998).

Safety And Hazards

Vecuronium bromide should be administered by adequately trained individuals familiar with its actions, characteristics, and hazards . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPSYABRBFXYIB-PWXDFCLTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023736
Record name Vecuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vecuronium bromide

CAS RN

50700-72-6
Record name Vecuronium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50700-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vecuronium bromide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vecuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vecuronium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VECURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E4PHP5N1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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